

Structure Elucidation of 5-Bromo-2-chloropyridin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-chloropyridin-3-ol**

Cat. No.: **B1340272**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **5-Bromo-2-chloropyridin-3-ol**. Due to the limited availability of experimental data for this specific compound, this guide leverages predicted spectroscopic data and established analytical methodologies for analogous halogenated pyridinols. The information herein is intended to serve as a robust resource for the characterization of this and structurally related molecules.

Chemical Structure and Properties

5-Bromo-2-chloropyridin-3-ol is a halogenated pyridinol with the chemical formula $C_5H_3BrClNO$. Its structure consists of a pyridine ring substituted with a bromine atom at position 5, a chlorine atom at position 2, and a hydroxyl group at position 3.

Table 1: Physicochemical Properties of **5-Bromo-2-chloropyridin-3-ol**

| Property | Value | Source |
|-------------------|------------------------------|--------|
| Molecular Formula | $C_5H_3BrClNO$ | - |
| Molecular Weight | 208.44 g/mol | - |
| IUPAC Name | 5-bromo-2-chloropyridin-3-ol | - |
| CAS Number | 286946-77-8 | - |

Spectroscopic Data (Predicted)

The following sections present the predicted spectroscopic data for **5-Bromo-2-chloropyridin-3-ol**, which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ^1H NMR Spectral Data for **5-Bromo-2-chloropyridin-3-ol** (Solvent: DMSO- d_6 , 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|-----------------|-------------|------------|
| ~10.5 | Singlet (broad) | 1H | OH |
| ~8.10 | Doublet | 1H | H-6 |
| ~7.65 | Doublet | 1H | H-4 |

Table 3: Predicted ^{13}C NMR Spectral Data for **5-Bromo-2-chloropyridin-3-ol** (Solvent: DMSO- d_6 , 100 MHz)

| Chemical Shift (ppm) | Assignment |
|----------------------|------------|
| ~155 | C-3 |
| ~145 | C-2 |
| ~140 | C-6 |
| ~125 | C-4 |
| ~110 | C-5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **5-Bromo-2-chloropyridin-3-ol**, electron impact (EI) ionization is expected to produce a molecular ion peak and characteristic fragment ions. The isotopic pattern resulting from the presence of bromine and chlorine will be a key diagnostic feature.

Table 4: Predicted Mass Spectrometry Data for **5-Bromo-2-chloropyridin-3-ol**

| m/z | Relative Abundance | Assignment |
|---------------|--------------------|----------------------------------|
| 207, 209, 211 | High | [M] ⁺ (Molecular ion) |
| 179, 181, 183 | Moderate | [M-CO] ⁺ |
| 128, 130 | Moderate | [M-Br] ⁺ |
| 172, 174 | Moderate | [M-Cl] ⁺ |
| 99 | Moderate | [M-Br-CO] ⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Bromo-2-chloropyridin-3-ol** is expected to show characteristic absorption bands for the hydroxyl group and the aromatic pyridine ring.

Table 5: Predicted Characteristic IR Absorption Bands for **5-Bromo-2-chloropyridin-3-ol**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3400-3100 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3100 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1200 | Strong | C-O stretch (phenol) |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-600 | Medium | C-Cl stretch |
| 600-500 | Medium | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV-Vis spectrum of **5-Bromo-2-chloropyridin-3-ol** in a polar solvent like ethanol is expected to show absorption maxima characteristic of a substituted pyridinol.

Table 6: Predicted UV-Vis Absorption Data for **5-Bromo-2-chloropyridin-3-ol** (Solvent: Ethanol)

| λ _{max} (nm) | Molar Absorptivity (ε) | Transition |
|-----------------------|------------------------|--------------------|
| ~210 | High | π → π |
| ~280 | Medium | π → π |
| ~310 | Low | n → π [*] |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of **5-Bromo-2-chloropyridin-3-ol**.

Synthesis of 5-Bromo-2-chloropyridin-3-ol (Proposed)

A plausible synthetic route to **5-Bromo-2-chloropyridin-3-ol** could involve the halogenation of 2-chloropyridin-3-ol.

Protocol:

- Starting Material: 2-chloropyridin-3-ol.
- Brominating Agent: N-Bromosuccinimide (NBS).
- Solvent: A suitable aprotic solvent such as acetonitrile or dichloromethane.
- Procedure: a. Dissolve 2-chloropyridin-3-ol in the chosen solvent. b. Add N-Bromosuccinimide portion-wise to the solution at room temperature with stirring. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a solution of sodium thiosulfate. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Protocol for Sample Preparation and Analysis:

- Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- ^1H NMR Analysis: a. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. b. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. d. Process the data with appropriate apodization and Fourier transformation. e. Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Analysis: a. Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer. b. Use a proton-decoupled pulse sequence. c. Set the spectral width to cover the expected

range of carbon chemical shifts (typically 0-160 ppm). d. A longer acquisition time and a greater number of scans will be required compared to ^1H NMR. e. Process and reference the spectrum similarly to the ^1H NMR spectrum.

Mass Spectrometry

Protocol for Electron Impact (EI) Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
- Ionization: Use a standard electron energy of 70 eV for ionization.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
- Data Analysis: a. Identify the molecular ion peak cluster, considering the isotopic abundances of bromine ($^{79}\text{Br}:\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}:\text{Cl} \approx 3:1$). b. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., CO, Br, Cl).

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: a. Apply pressure to ensure good contact between the sample and the crystal. b. Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}). c. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Analysis: a. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. b. Compare the obtained spectrum with the predicted data and literature values for similar compounds.

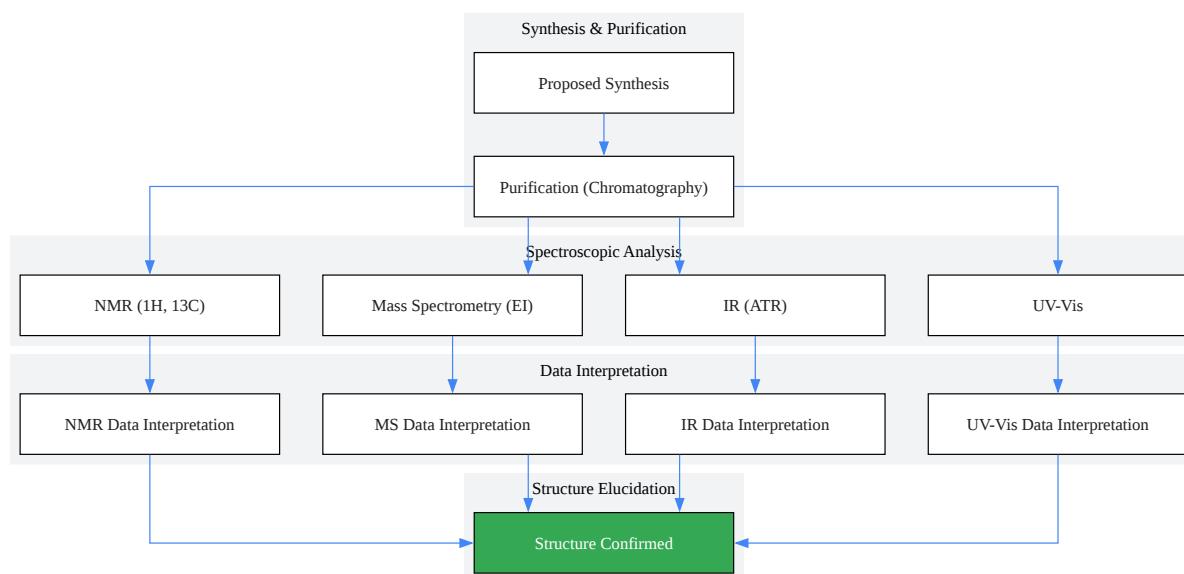
UV-Vis Spectroscopy

Protocol for UV-Vis Spectroscopy:

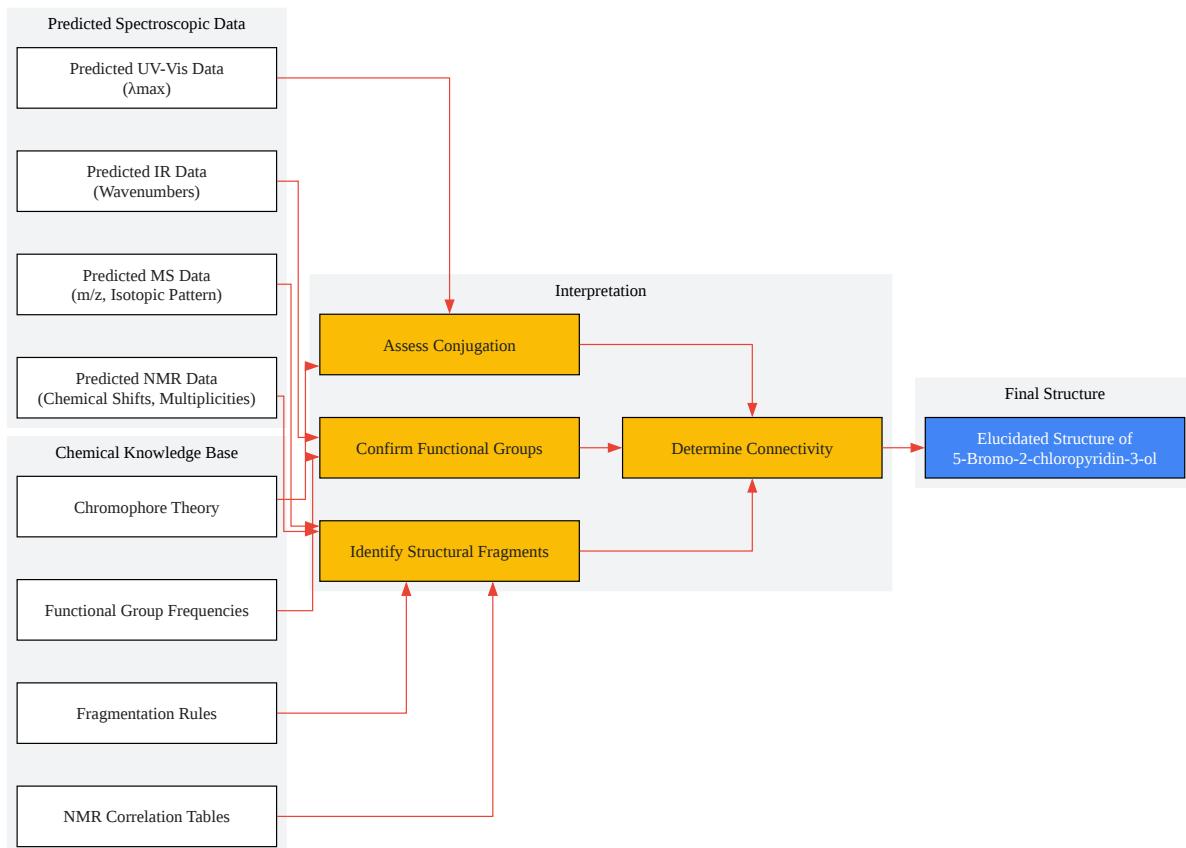
- Sample Preparation: a. Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to find an optimal concentration that gives absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).
- Data Acquisition: a. Use a quartz cuvette with a 1 cm path length. b. Record a baseline spectrum with the pure solvent. c. Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-400 nm.
- Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λ_{max}). b. If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Visualization of Workflows

The following diagrams illustrate the logical flow of the structure elucidation process.

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Caption: Overall workflow for the structure elucidation of **5-Bromo-2-chloropyridin-3-ol**.



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Caption: Logical relationship for interpreting spectroscopic data.

This guide provides a foundational framework for the structural elucidation of **5-Bromo-2-chloropyridin-3-ol**. Researchers can adapt and build upon these predicted data and protocols for their specific analytical needs.

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